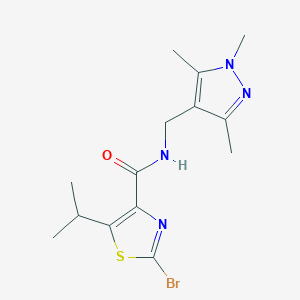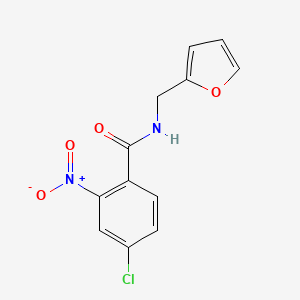
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed by the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the tetrahydropyran derivative with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As a component in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-nitrophenyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the thiadiazole and tetrahydropyran rings also contributes to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H23N3O3S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C22H23N3O3S/c1-27-18-9-7-17(8-10-18)22(11-13-28-14-12-22)20(26)23-21-25-24-19(29-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,23,25,26) |
Clé InChI |
ANSVMFJUKNPXHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11030018.png)
![Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030023.png)

![N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11030032.png)
![Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate](/img/structure/B11030037.png)

![N-{4-[{[4-(acetylamino)phenyl]sulfonyl}(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11030046.png)
![methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030047.png)
![2,4,6-trimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-[(2,4,6-trimethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11030049.png)
![3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030061.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030066.png)
![5-[8-Fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11030072.png)
![3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030078.png)
